molecular formula C13H15N3O3S B2642474 N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide CAS No. 1903720-27-3

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)oxolane-2-carboxamide

Cat. No.: B2642474
CAS No.: 1903720-27-3
M. Wt: 293.34
InChI Key: WXZASCMOASFPGL-UHFFFAOYSA-N
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Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide” is a chemical compound with the molecular formula C13H15N3O3S and a molecular weight of 293.34. It is a derivative of thieno[3,2-d]pyrimidine , an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a tetrahydrofuran-2-carboxamide group attached via an ethyl linker.


Chemical Reactions Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .

Scientific Research Applications

Antibacterial Activity

A series of compounds structurally related to N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide have been synthesized and demonstrated to possess antistaphylococcal activity, indicating potential applications in combating bacterial infections. These compounds, including 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, were synthesized through reactions involving ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines (Kostenko et al., 2008), (Kostenko et al., 2008).

Anticancer Activity

Research involving N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound with a similar core structure, has shown promising anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in cancer therapy through their inhibitory effects on cell proliferation (Huang et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of these compounds form the basis for exploring their scientific applications further. Studies have detailed the synthesis of various substituted 5-aminothieno[2,3-d] pyrimidines and related compounds, providing insights into their potential functionalities and applications in medicinal chemistry and drug design. These syntheses involve reactions with ethyl 5-amino-2-substituted thieno[2, 3-d]pyrimidine-6carboxylates and have yielded compounds with potential as antimicrobial agents (Tumkyavichius, 1995), demonstrating the versatility of the thieno[3,2-d]pyrimidin-3(4H)-yl moiety in synthesizing biologically active molecules.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thieno[3,2-d]pyrimidines have been studied as inhibitors of the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is an essential hemoglobinase of erythrocytic P. falciparum trophozoites and is a target for developing anti-malarial drugs .

Future Directions

Thieno[3,2-d]pyrimidines, including this compound, have potential application in the discovery of new anti-malarial drugs . The preliminary structure-activity relationships (SARs) obtained from studies on these compounds should be helpful for future inhibitor design .

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-12(10-2-1-6-19-10)14-4-5-16-8-15-9-3-7-20-11(9)13(16)18/h3,7-8,10H,1-2,4-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZASCMOASFPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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